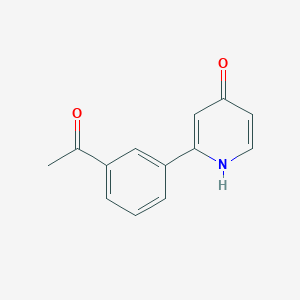
2-(4-Acetylphenyl)-4-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylphenyl)-4-hydroxypyridine (2-AP4H) is a synthetic compound with a wide range of potential applications in the scientific and medical fields. It is a stable, colorless, and water-soluble compound that can be synthesized with a high purity of 95%. This compound has a variety of biochemical and physiological effects that have been studied in multiple scientific research applications. In
Aplicaciones Científicas De Investigación
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been studied in a variety of scientific research applications, including its effects on the production of nitric oxide, its antioxidant properties, and its potential to inhibit the growth of certain cancer cells. It has also been studied for its potential to inhibit the production of tumor necrosis factor-alpha and its ability to reduce inflammation.
Mecanismo De Acción
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to interact with various proteins and enzymes in the body, including nitric oxide synthase and cyclooxygenase-2. It has also been shown to interact with the transcription factor nuclear factor-kappa B, which is involved in the regulation of inflammation and the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its ability to inhibit the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be synthesized with a high purity of 95%. It also has a variety of biochemical and physiological effects that can be studied in multiple scientific research applications. However, there are some limitations to using 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% in lab experiments. For example, it is not a naturally occurring compound, so it is not available in large quantities, and it is not easily accessible.
Direcciones Futuras
The potential of 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% as a therapeutic agent is still being studied. Some potential future directions include:
1. Investigating its anti-inflammatory and anti-oxidant effects in more detail.
2. Studying its potential to inhibit the growth of cancer cells.
3. Examining its ability to regulate the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
4. Exploring its potential to be used in the treatment of various diseases, such as diabetes and cardiovascular disease.
5. Investigating its potential to be used in the development of new drugs and treatments.
6. Examining its ability to interact with other proteins and enzymes in the body.
7. Evaluating its potential to be used in the diagnosis and treatment of neurological disorders.
8. Exploring its potential to be used as a diagnostic tool.
9. Investigating its potential to be used in the development of new medical technologies.
10. Examining its potential to be used in the development of new materials.
Métodos De Síntesis
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% can be synthesized through a simple, two-step method. The first step involves the reaction of 4-acetylphenol and pyridine-2-carbaldehyde in the presence of a base, such as pyridine or sodium hydroxide, to form 2-(4-acetylphenyl)-4-hydroxypyridine. The second step involves the reaction of the intermediate product with a strong acid, such as hydrochloric acid, to form 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% with a purity of 95%.
Propiedades
IUPAC Name |
2-(4-acetylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-8-12(16)6-7-14-13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEZRRVCUMLCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692529 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-44-9 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














